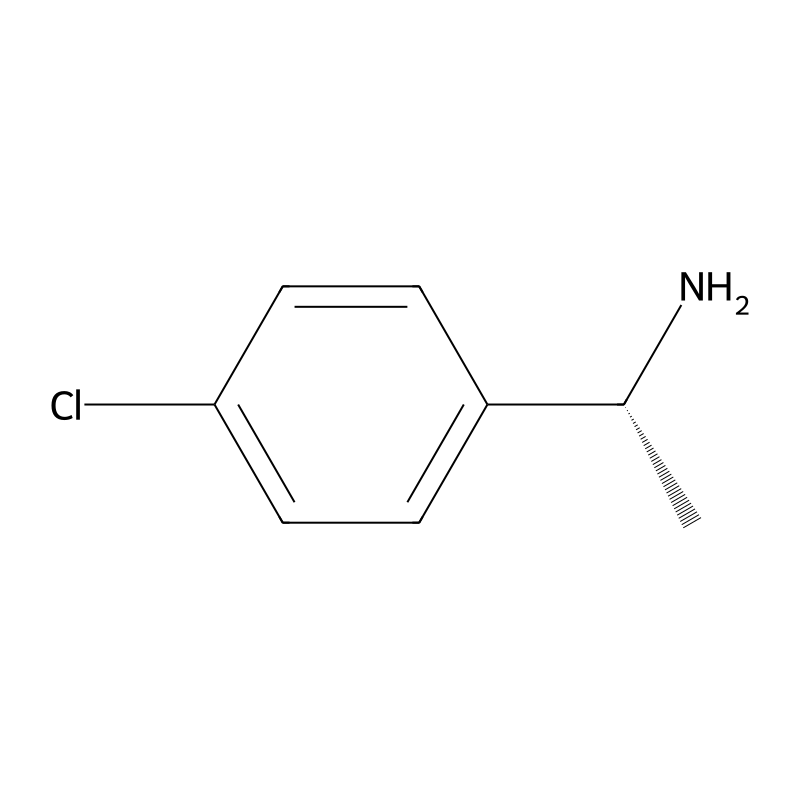

(R)-1-(4-Chlorophenyl)ethylamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(R)-1-(4-Chlorophenyl)ethylamine is an organic compound characterized by the molecular formula . It is a chiral amine, meaning it exists in two enantiomeric forms that are non-superimposable mirror images of each other. The specific configuration of this compound is denoted as (R), indicating the arrangement of its atoms around the chiral center. The presence of a chlorine atom on the phenyl ring contributes to its unique properties and biological activities. This compound is structurally related to phenylethylamine, a naturally occurring neuromodulator found in various biological sources, including chocolate, and is believed to play roles in mood regulation and cognition .

The mechanism of action of (R)-PEA is not fully understood. While it shares structural similarities with PEA, its specific interactions with neurotransmitter systems and receptors require further investigation. Some studies suggest that (R)-PEA may interact with dopamine and norepinephrine receptors, potentially influencing mood and cognition []. However, more research is needed to elucidate the specific mechanisms involved.

Chiral Reagent

(R)-1-(4-Chlorophenyl)ethylamine serves as a valuable chiral reagent in asymmetric synthesis. Chiral reagents help control the stereochemistry of a reaction, leading to the desired enantiomer of a product molecule. The amine group in (R)-1-(4-Chlorophenyl)ethylamine can be readily derivatized to form various chiral auxiliaries that are crucial for generating enantiopure compounds ().

Organic Synthesis

The presence of the amine group and the aromatic ring makes (R)-1-(4-Chlorophenyl)ethylamine a versatile building block for organic synthesis. It can be used as a starting material for the synthesis of more complex molecules with diverse functionalities. Researchers can modify the amine group and the aromatic ring through various chemical reactions to create new compounds with potential applications in drug discovery, materials science, and other fields ().

Pharmaceutical Development

(R)-1-(4-Chlorophenyl)ethylamine can serve as a chiral scaffold for the development of new drugs. The molecule's structural features can be exploited to create novel drug candidates that target specific biological processes. By studying the interaction of these modified molecules with biological targets, researchers can potentially develop new treatments for various diseases ().

- Oxidation: The compound can be oxidized to form imines or nitriles using agents such as potassium permanganate or chromium trioxide.

- Reduction: Further reduction can yield secondary or tertiary amines, typically using lithium aluminum hydride or sodium borohydride.

- Substitution: Nucleophilic substitution reactions can occur at the amine group, allowing for the formation of N-alkyl or N-acyl derivatives when treated with alkyl halides or acyl chlorides under basic conditions .

The biological activity of (R)-1-(4-Chlorophenyl)ethylamine has garnered interest due to its potential effects on neurotransmitter systems. Preliminary studies suggest that it may interact with dopamine and norepinephrine receptors, influencing mood and cognitive functions. Its structural similarity to phenylethylamine implies that it could mimic or modulate the effects of this neuromodulator in the nervous system . Additionally, (R)-1-(4-Chlorophenyl)ethylamine has been investigated for its potential pharmacological properties, serving as a precursor for various biologically active compounds .

The synthesis of (R)-1-(4-Chlorophenyl)ethylamine can be achieved through multiple methods:

- Reductive Amination: This method involves the reaction of a chiral ketone precursor with ammonia, yielding the desired enantiomer.

- Enzymatic Resolution: A notable approach includes using lipase enzymes for kinetic resolution, which can achieve high enantiomeric excess. For example, using Novozym 435, researchers have successfully resolved racemic mixtures into enantiopure forms under optimized conditions .

- Catalytic Hydrogenation: This industrial method often employs catalytic processes to ensure high yields and purity .

(R)-1-(4-Chlorophenyl)ethylamine has diverse applications across various fields:

- Chemical Research: It serves as a building block in organic synthesis for more complex molecules.

- Pharmaceutical Development: Its chiral nature makes it valuable in drug discovery, particularly for creating new drug candidates targeting specific biological processes.

- Material Science: The compound can be modified to develop novel materials with unique properties .

Studies on the interactions of (R)-1-(4-Chlorophenyl)ethylamine with biological targets are ongoing. Research indicates that it may modulate receptor activity within neurotransmitter systems, particularly those involving dopamine and norepinephrine. These interactions could elucidate its role in influencing mood and cognitive functions. Further investigation is necessary to fully understand its mechanism of action and potential therapeutic applications .

(R)-1-(4-Chlorophenyl)ethylamine shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| (S)-1-(4-Chlorophenyl)ethylamine | Mirror image of (R)-isomer | Potentially different biological activity |

| 1-(3-Chlorophenyl)ethylamine | Chlorine on a different position | May exhibit different receptor interactions |

| 1-(4-Methoxyphenyl)ethylamine | Methoxy group instead of chlorine | Different electronic properties affecting reactivity |

| Phenylethylamine | No chlorine substituent | Naturally occurring; lacks chirality |

The presence of the chlorine substituent in (R)-1-(4-Chlorophenyl)ethylamine significantly influences its chemical reactivity and biological interactions compared to these similar compounds. This unique feature enhances its potential utility in synthetic chemistry and pharmacology .

Structural and Molecular Properties

The compound’s IUPAC name is (1R)-1-(4-chlorophenyl)ethanamine, with the systematic numbering reflecting its stereochemistry. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Number | 27298-99-3 | |

| Molecular Formula | C₈H₁₀ClN | |

| Molecular Weight | 155.63 g/mol | |

| SMILES | CC(N)C1=CC=C(Cl)C=C1 | |

| InChI Key | PINPOEWMCLFRRB-UHFFFAOYSA-N |

The molecule features a chiral center at the ethylamine carbon, with the 4-chlorophenyl group and methyl group arranged in an R-configuration.

Physical Properties

Critical physical characteristics include:

| Property | Value | Source |

|---|---|---|

| Boiling Point | 232.0°C | |

| Density | 1.110–1.115 g/mL | |

| Refractive Index | 1.540–1.544 (20°C) | |

| Optical Rotation | [α]₂₅ᴰ +26.0° (c = 5 in ethanol) |

These properties enable its use in liquid-phase reactions and chromatographic separations.

Synonyms and Related Compounds

Common alternative names and derivatives include:

The S-enantiomer (CAS 4187-56-8) is structurally identical but differs in optical activity and applications .

Historical Context in Chiral Chemistry

Early Developments in Chiral Resolution

(R)-1-(4-Chlorophenyl)ethylamine gained prominence in the 1990s–2000s as a substrate for enzymatic acylation. Key milestones include:

- Penicillin Acylase-Catalyzed Resolutions:

- Lipase-Mediated Asymmetric Synthesis:

Contributions to Stereoselective Methodologies

- Enzymatic Hydrolysis: Penicillin acylase’s ability to hydrolyze N-acylated intermediates without racemization facilitated scalable resolutions .

- Green Chemistry Integration: Fully enzymatic workflows (e.g., acylation + deacylation) minimized waste and improved atom economy .

Role in Asymmetric Synthesis

Chiral Building Block in Organic Synthesis

(R)-1-(4-Chlorophenyl)ethylamine serves as a precursor in synthesizing complex molecules:

Catalytic and Enzymatic Applications

Organocatalytic Reactions:

Enzymatic Dynamic Kinetic Resolutions:

Industrial and Pharmaceutical Relevance

- Chiral Pool Synthesis: Used in producing intermediates for β-blockers and antidepressants.

- Resolution of Racemic Mixtures: Critical in isolating enantiopure amines for drug development, avoiding waste via asymmetric synthesis .

(R)-1-(4-Chlorophenyl)ethylamine exhibits a distinctive molecular architecture characterized by a chiral carbon center bonded to four different substituents: a hydrogen atom, an amino group, a methyl group, and a 4-chlorophenyl ring [1] [2]. The molecular formula C₈H₁₀ClN corresponds to a molecular weight of 155.63 grams per mole, with the absolute configuration designated as (R) according to the Cahn-Ingold-Prelog priority rules [3] [4].

The stereochemical center demonstrates tetrahedral geometry with the nitrogen atom of the amino group adopting sp³ hybridization [5]. The carbon-nitrogen bond length measures approximately 147 picometers, which is characteristic of single-bonded nitrogen atoms in aliphatic amines [6]. This bond length falls between the carbon-carbon bond length in alkanes (154 pm) and the carbon-oxygen bond length in alcohols (143 pm), reflecting the intermediate electronegativity of nitrogen [6].

The bond angles around the chiral center deviate slightly from the ideal tetrahedral angle of 109.5 degrees due to the presence of the lone pair electrons on the nitrogen atom [5]. The C-N-C bond angle measures approximately 108 degrees, which is consistent with the trigonal pyramidal geometry of the amino group [5] [6]. This geometric arrangement results in the characteristic pyramidal inversion phenomenon, where the nitrogen atom rapidly interconverts between enantiomeric configurations at room temperature with an energy barrier of approximately 25 kilojoules per mole [6].

The specific rotation of (R)-1-(4-Chlorophenyl)ethylamine has been measured as [α]/D +26.0±2.0° (c = 5 in ethanol), confirming its dextrorotatory nature [7]. Commercial preparations typically exhibit an enantiomeric excess of ≥97.5%, indicating high optical purity [2] [4]. The compound appears as a clear colorless to pale yellow liquid with a density of 1.110 grams per milliliter at 20°C and a refractive index ranging from 1.5400 to 1.5440 at 20°C and 589 nanometers [2] [4] [7].

Electronic Effects of the 4-Chlorophenyl Group

The 4-chlorophenyl substituent exerts significant electronic influence on the molecular properties through both inductive and resonance effects [9] [10]. The chlorine atom, with its high electronegativity of 3.16 on the Pauling scale, creates a substantial inductive electron-withdrawing effect that propagates through the aromatic ring system [10] [11]. This inductive effect results in the polarization of the carbon-chlorine bond, with the chlorine atom bearing partial negative charge and the aromatic carbon carrying partial positive charge [10].

The Hammett substituent constant for the para-chloro group (σₚ = +0.23) quantifies this electron-withdrawing capability, indicating a mild to moderate deactivating effect on the aromatic ring [10] [12]. This deactivation manifests as reduced electron density throughout the π-system, making the aromatic ring approximately 30 times less reactive toward electrophilic aromatic substitution compared to unsubstituted benzene [10].

While the inductive effect dominates, the chlorine atom also exhibits weak resonance electron-donating properties through its lone pair electrons [9] [10] [12]. This resonance contribution partially counteracts the inductive withdrawal, though the net effect remains electron-withdrawing [10] [12]. The balance between these opposing electronic effects results in the characteristic reactivity pattern where the 4-chlorophenyl group acts as a mild deactivating substituent while directing incoming electrophiles to the ortho and para positions relative to the existing substituent [9] [10].

The electronic perturbation extends beyond the aromatic ring to influence the entire molecular framework [13]. Density functional theory calculations on analogous 4-chlorophenyl-containing compounds reveal that the electron-withdrawing effects stabilize carbocationic intermediates and transition states by 8-12 kilocalories per mole compared to electron-donating substituents [13]. This stabilization proves particularly relevant in synthetic transformations involving the chiral center, where the 4-chlorophenyl group can influence the stereochemical outcome of reactions .

The molecular dipole moment experiences enhancement due to the polarized carbon-chlorine bond, affecting intermolecular interactions and solubility properties [13]. The compound demonstrates very low water solubility but maintains good solubility in organic solvents such as dimethyl sulfoxide, reflecting the balance between the hydrophilic amino group and the lipophilic chlorinated aromatic system [4] [14].

Conformational Analysis via Computational Modeling

Conformational analysis of (R)-1-(4-Chlorophenyl)ethylamine requires sophisticated computational approaches to map the potential energy surface and identify stable molecular geometries [15] [16] [17]. Density functional theory methods, particularly B3LYP with dispersion corrections (B3LYP-D3), provide reliable predictions for the conformational preferences of chiral amines when combined with appropriate basis sets such as 6-311+G(d,p) [15] [18].

The primary conformational degrees of freedom involve rotation around the bond connecting the chiral carbon to the aromatic ring [19] [20]. Systematic torsional scans reveal multiple energy minima corresponding to different orientations of the amino group relative to the aromatic plane [19] [20]. The energy barriers for rotation around this bond typically range from 1 to 15 kilojoules per mole, depending on the specific torsional angle and the level of theory employed [19].

Computational studies on similar chiral amine systems demonstrate that the most stable conformations minimize steric interactions between the amino group and the aromatic ring substituents [15] [17]. The 4-chloro substituent influences the conformational landscape by creating an asymmetric electronic environment that favors certain rotational orientations [21] [13]. Molecular dynamics simulations reveal that the molecule adopts a dynamic equilibrium between several low-energy conformations, with interconversion occurring on picosecond timescales at room temperature [16] [22].

The computational analysis extends to solvent effects through polarizable continuum models, which account for the influence of different chemical environments on molecular geometry [17] [18]. These calculations demonstrate that polar solvents such as water stabilize conformations where the amino group is maximally exposed to the solvent, while nonpolar environments favor more compact arrangements that minimize the dipole moment [16].

Advanced computational techniques including quantum mechanics/molecular mechanics hybrid methods enable the study of (R)-1-(4-Chlorophenyl)ethylamine in complex chemical environments [22]. These approaches prove particularly valuable for understanding the conformational behavior in biological systems, where the chiral amine may interact with protein binding sites or participate in enzymatic transformations [15]. The computational predictions align well with experimental observations from nuclear magnetic resonance spectroscopy and X-ray crystallography, validating the reliability of the theoretical models [23].

Catalytic Asymmetric Hydrogenation Routes

Catalytic asymmetric hydrogenation represents the most direct and atom-economical approach for synthesizing (R)-1-(4-Chlorophenyl)ethylamine from prochiral precursors. The development of highly enantioselective catalyst systems has enabled the transformation of readily available starting materials into enantiomerically pure products under mild reaction conditions [1] [2].

The fundamental strategy involves the asymmetric reduction of the corresponding imine, N-(1-(4-chlorophenyl)ethylidene)amine derivatives, which can be prepared through condensation of 4-chloroacetophenone with various nitrogen nucleophiles including benzylamine, aniline, or protected ammonia equivalents [1] [3]. This approach leverages the exceptional stereochemical control achievable through metal-catalyzed hydrogenation processes.

Ruthenium-XylSkewPhos Catalyst Systems

The most successful catalytic systems for the asymmetric hydrogenation of imines leading to (R)-1-(4-Chlorophenyl)ethylamine employ ruthenium complexes bearing the XylSkewPhos ligand framework. XylSkewPhos, systematically named as 2,4-bis(di-3,5-xylylphosphino)pentane, represents a chiral diphosphine ligand that provides exceptional stereocontrol in ruthenium-catalyzed transformations [4] [5].

The structure of XylSkewPhos features a pentane backbone with phosphine substituents at the 2 and 4 positions, bearing 3,5-dimethylphenyl (xylyl) groups on each phosphorus center [6] [7]. This molecular architecture creates a specific chiral environment around the ruthenium center that facilitates highly enantioselective substrate binding and activation. The molecular formula is C₃₇H₄₄P₂ with a molecular weight of 550.69 g/mol [8].

Ruthenium-based catalysts incorporating XylSkewPhos have demonstrated exceptional performance in the asymmetric hydrogenation of N-protected imines derived from 4-chloroacetophenone [9]. The most effective systems employ complexes of the type RuBr₂[(S,S)-xylskewphos][(S,S)-dpen], where dpen represents 1,2-diphenylethylenediamine [9]. These catalysts achieve excellent enantioselectivities of 99% enantiomeric excess and quantitative yields under optimized conditions [9].

The reaction conditions typically involve moderate hydrogen pressures of 10-50 atmospheres, temperatures ranging from 30-60°C, and the use of aprotic solvents such as toluene or tetrahydrofuran [9]. The substrate-to-catalyst molar ratios can reach up to 100,000, demonstrating the high catalytic efficiency of these systems [4] [5].

Alternative ruthenium catalyst formulations employ the α-picolylamine (PICA) ligand as a nitrogen donor instead of diamine ligands [7]. The RuBr₂(S,S)-xylskewphos complex has shown particularly high activity for sterically hindered substrates, completing hydrogenation reactions within 4-15 hours under relatively mild conditions [7] [9].

Substrate Scope and Enantiomeric Excess Optimization

The substrate scope of ruthenium-XylSkewPhos catalyst systems extends beyond simple acetophenone-derived imines to encompass a diverse range of aromatic and heteroaromatic ketimines [1] [10]. N-Diphenylphosphinyl imines have shown particular promise, providing excellent enantioselectivities exceeding 95% enantiomeric excess and high yields under optimized conditions [1]. The diphenylphosphinyl protecting group can be readily removed under acidic conditions to provide the free amine product [1].

The optimization of enantiomeric excess requires careful consideration of multiple reaction parameters. Temperature control plays a crucial role, with lower temperatures typically favoring higher enantioselectivities at the expense of reaction rates [11] [10]. The optimal temperature range for most substrates falls between 30-60°C, representing a balance between stereoselectivity and practical reaction times [9].

Solvent selection significantly influences both catalyst performance and substrate solubility [10] [12]. Coordinating solvents often provide enhanced selectivities, with ethereal solvents such as tetrahydrofuran and methyl tert-butyl ether typically providing optimal results for lithium enolate-based transformations [11]. However, for ruthenium-catalyzed imine hydrogenation, aprotic hydrocarbon solvents like toluene frequently deliver superior results [9].

The substrate-to-catalyst molar ratio optimization reveals that these catalyst systems can operate effectively at very high substrate loadings. Ratios of 10,000:1 to 100,000:1 substrate-to-catalyst are commonly employed, with the 4.3-kilogram scale hydrogenation of 3-quinuclidinone demonstrating industrial viability at a substrate-to-catalyst ratio of 100,000 under 15 atmospheres of hydrogen at 30-45°C [4] [5].

Pressure optimization studies indicate that moderate hydrogen pressures of 10-50 atmospheres provide optimal performance [9] [10]. Lower pressures may result in incomplete conversions or extended reaction times, while excessive pressures do not provide significant benefits and may complicate the reaction setup.

Advanced catalyst designs have incorporated additional structural modifications to enhance performance. The development of heterogeneous iridium complexes combined with chiral phosphoric acids represents a significant advancement, enabling continuous-flow synthesis of chiral amines with broad substrate generality [13]. These systems operate effectively for more than two days in continuous flow mode, even at pressures lower than those required for corresponding batch reactions [13].

Biocatalytic Resolution Methods

Biocatalytic resolution offers a complementary approach to asymmetric synthesis, enabling the separation of enantiomers from racemic mixtures through the selective enzymatic transformation of one enantiomer while leaving the desired enantiomer unreacted [14] [15]. This methodology has proven particularly effective for accessing (R)-1-(4-Chlorophenyl)ethylamine with high enantiomeric purity.

Penicillin Acylase-Mediated Kinetic Resolution

Penicillin acylase from Alcaligenes faecalis has emerged as an exceptionally effective biocatalyst for the kinetic resolution of 1-(4-chlorophenyl)ethylamine derivatives [16] [17]. This enzyme exhibits remarkably high affinity for both natural and synthetic substrates, with Michaelis constants as low as 0.0042 millimolar for benzylpenicillin substrates and catalytic efficiency (kcat) values ranging from 54-95 s⁻¹ .

The kinetic resolution process employs phenylacetamide as an acyl donor in aqueous solution, achieving nearly quantitative acylation of the (S)-enantiomer while leaving the (R)-enantiomer unreacted [16]. Under optimized conditions, the conversion of 3-phenylpropylamine reaches 97.5% with 96.5% conversion of the acyl donor to the precipitated product [16]. The reaction demonstrates exceptional enantioselectivity, with enantiomeric excess values of 96.5% for the remaining (R)-amine [16].

The kinetic study of individual enantiomers demonstrates that the high enantioselectivity of enzymatic acylation correlates well with the enantiomeric excess values observed in the acylation of racemic amines [16]. The acylation of 1-(4-chlorophenyl)ethylamine under these conditions proves even more effective, taking into account the high selectivity-to-hydrolysis ratio [16].

Penicillin acylase from Escherichia coli provides an alternative enzymatic system with somewhat different selectivity profiles [17] [19]. This enzyme has been successfully applied to the kinetic resolution of D-amino acids through enantioselective conversion of L-enantiomers to their N-phenylacetyl derivatives using phenylacetic acid methylester as the acyl donor [19]. The high enantiomeric excess values obtained (97% for D-glutamine and 90% for D-glutamic acid) result from strong enantiopreference for the L-amino acid in the deacylation step of the covalent enzyme intermediate [19].

Solvent Engineering in Enzymatic Acylation

The optimization of enzymatic acylation reactions through solvent engineering represents a critical factor for achieving maximum efficiency and selectivity in biocatalytic processes [14] [20]. The choice of solvent system significantly affects enzyme stability, selectivity, and reaction yields in these synthesis reactions [20].

For the kinetic resolution of (R,S)-1-(4-chlorophenyl)ethylamine using Candida antarctica lipase B (Novozym 435), systematic investigation of solvent effects has revealed methyl tert-butyl ether as the optimal reaction medium [14] [15]. In this solvent system, using methyl 2-tetrahydrofuroate as the acyl donor at 40°C, the enzymatic resolution achieves 52% conversion with 99% enantiomeric excess toward the unreacted (R)-substrate within 22 hours [14] [15].

The solvent selection process requires careful consideration of multiple factors including enzyme stability, substrate solubility, and product formation kinetics [20] [21]. Isooctane and tert-butyl methyl ether have emerged as particularly effective solvent systems that enhance enzyme activity and substrate solubility . These solvents provide the necessary hydrophobic environment while maintaining enzyme structural integrity.

Thermodynamic modeling tools for solvent design provide valuable guidance for reaction optimization [20]. Group contribution models such as UNIFAC and quantum chemistry-based COSMO-RS enable preliminary solvent screening and thermodynamic predictions, reducing the experimental effort required for optimization [20]. These computational approaches help identify solvent systems that accommodate different substrate and product solubilities while maintaining enzyme stability.

Surfactant-free microemulsions of hydrocarbons, polar alcohols, and water represent interesting solvent systems that accommodate different substrate and product solubilities while maintaining enzyme stability [20]. These systems provide the advantage of avoiding interphase mass transfer limitations while enabling high substrate concentrations.

The application of ionic liquids as reaction media has gained attention due to their tunable physicochemical properties, increased substrate and product solubility, and potential for enhanced reactivity and selectivity [20]. However, their implementation requires careful consideration of enzyme stability, as certain ionic liquid compositions can denature enzymes. The design of enzyme-compatible ionic liquids represents an active area of research with significant potential for industrial applications.

Recent advances in deep eutectic solvents offer additional opportunities for solvent engineering in enzymatic reactions [23]. These systems, exemplified by choline chloride-glycerol mixtures combined with dimethyl sulfoxide, have demonstrated effectiveness in enzymatic acylation reactions [23]. The novel deep eutectic solvent-DMSO cosolvent system achieved initial reaction rates of 11.1 mM/h and 91.6% conversion for dihydromyricetin acylation [23].

The systematic optimization of reaction parameters within selected solvent systems involves evaluation of temperature, substrate concentration, enzyme loading, and reaction time [14] [20]. For the Novozym 435-catalyzed resolution of 1-(4-chlorophenyl)ethylamine, optimal conditions employ a substrate-to-acyl donor molar ratio of 1:2.4, with reaction temperatures of 40°C providing the best balance of reaction rate and enzyme stability [14] [15].

XLogP3

GHS Hazard Statements

H301 (69.29%): Toxic if swallowed [Danger Acute toxicity, oral];

H302 (30.71%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (96.85%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (96.85%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H318 (96.85%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H330 (30.71%): Fatal if inhaled [Danger Acute toxicity, inhalation];

H331 (66.14%): Toxic if inhaled [Danger Acute toxicity, inhalation];

H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Acute Toxic;Irritant;Environmental Hazard